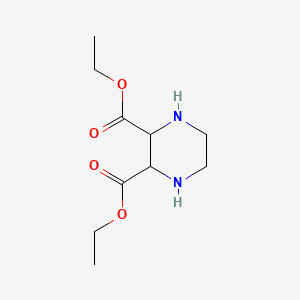

Diethyl piperazine-2,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl piperazine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNSKDRGNWNBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NCCN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Diethyl Piperazine 2,3 Dicarboxylate and Its Derivatives

Contemporary Approaches to Piperazine (B1678402) Ring Formation

Modern organic synthesis has moved beyond traditional methods to embrace more elegant and efficient strategies for building the piperazine core. These approaches focus on maximizing yield, controlling stereochemistry, and allowing for diverse substitutions.

Modified Schotten-Baumann Reaction Pathways for Piperazine-2,3-dicarboxylic Acid Derivatives

The Schotten-Baumann reaction, first described in 1883, is a classic method for synthesizing amides from amines and acid chlorides. wikipedia.orglscollege.ac.in The reaction is typically conducted in a two-phase solvent system, where an aqueous base neutralizes the acid generated during the reaction, driving the equilibrium towards the amide product. wikipedia.orgorganic-chemistry.org This robust reaction is widely utilized in organic chemistry for creating amide bonds. wikipedia.org

While direct literature detailing a specific "modified" Schotten-Baumann pathway for the synthesis of diethyl piperazine-2,3-dicarboxylate is not prominent, the foundational principles of the reaction can be applied. A hypothetical pathway would involve the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with an activated form of 2,3-dicarboxylic acid, like oxalyl chloride or its ester equivalent, under biphasic aqueous basic conditions. organic-chemistry.org This approach would theoretically form the desired diketopiperazine ring, which could then be selectively reduced to the piperazine. Research into N1-substituted piperazine-2,3-dicarboxylic acid derivatives has been conducted, though these studies focus on the functionalization of the pre-formed piperazine ring rather than its initial construction via this method. nih.gov

Catalytic Reductive Cyclization of Dioximes to Form Substituted Piperazines

A contemporary and effective strategy for assembling the piperazine ring involves the catalytic reductive cyclization of dioximes. nih.gov This method provides a general approach to piperazines with various substituents at both carbon and nitrogen atoms. researcher.life The synthesis begins with a sequential double Michael addition of nitrosoalkenes to a primary amine, which generates a bis(oximinoalkyl)amine, a type of dioxime intermediate. nih.gov

The key step is the stereoselective catalytic reductive cyclization of these dioximes. nih.gov The proposed mechanism involves the catalytic hydrogenolysis of both N-O bonds in the dioxime to form a diimine intermediate. nih.gov This intermediate then undergoes cyclization to a dihydropyrazine, which is subsequently reduced to the final piperazine product. nih.gov This process has been shown to predominantly form 2,6-cis-isomers, a stereochemical outcome that is explained by the addition of dihydrogen from the less sterically hindered side of a late-stage intermediate. nih.gov

Commonly employed reaction conditions include the use of a 5%-Pd/C catalyst in methanol under approximately 40 bar of hydrogen pressure at 50°C for several hours. nih.gov Raney nickel has also been utilized as a catalyst for this transformation. nih.gov This methodology allows for the conversion of a primary amino group into a piperazine ring, enabling significant structural modifications of bioactive molecules. nih.govresearcher.life

Intramolecular Annulation Strategies for Piperazine Ring Construction

Intramolecular annulation offers a powerful strategy for constructing the piperazine ring with high stereochemical control. One such route enables the synthesis of 2,3-substituted piperazine derivatives, like 3-substituted piperazine-2-acetic acid esters, starting from optically pure amino acids. nih.gov

An intermolecular aza-Michael reaction on an α,β-unsaturated ester.

A series of functional group manipulations, including reductive amination and protection of the newly formed amine.

An annulation protocol involving a bromoethyldiphenylsulfonium triflate reagent.

A terminal intramolecular SN2 ring closure, which is the key annulation step that forms the piperazine core. nih.gov

This strategy has proven effective for generating a range of enantiopure 3-substituted piperazine-2-acetic acid esters, though challenges such as racemization have been noted in certain cases, for instance with phenyl-substituted derivatives. nih.gov

Metal-Catalyzed Synthesis and Functionalization

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and piperazine derivatives are no exception. Catalysts based on iridium and gold provide highly efficient and selective routes to functionalized piperazine scaffolds under mild conditions.

Iridium-Catalyzed Regio- and Diastereoselective Routes to C-Substituted Piperazines

A highly efficient and atom-economical method for synthesizing complex C-substituted piperazines utilizes a bench-stable iridium catalyst. nih.govresearchgate.net This approach is based on an uncommon head-to-head coupling of readily available imines in what is described as a formal [3+3]-cycloaddition. nih.govacs.org A key advantage of this process is its ability to selectively form a single diastereoisomer from a broad range of substrates with good functional group tolerance. researchgate.net

The reaction proceeds under mild conditions, and its success is significantly enhanced by the addition of N-oxides, such as trimethylamine N-oxide, which improve both catalytic activity and selectivity. researchgate.net The catalyst, for example [IrCl(cod)(PPh₃)], facilitates the 100% atom-economic process, meaning all the atoms from the starting materials are incorporated into the product. nih.govacs.org This method avoids the multi-step procedures and protecting groups often required in traditional piperazine syntheses. researchgate.net The straightforward and scalable nature of this iridium-catalyzed reaction, which only requires imines as starting materials, makes it a powerful tool for creating structurally diverse piperazines. nih.gov

| Entry | Imine Substrate (R-CH=N-CH₂R') | Catalyst System | Conditions | Conversion/Yield | Selectivity |

|---|---|---|---|---|---|

| 1 | Py-CH=N-CH₂Py | [IrCl(cod)(PPh₃)], N-Oxide | 25 °C | High Conversion | Excellent Diastereoselectivity |

| 2 | Aliphatic Imines (e.g., R=Pr, Bu) | [IrCl(cod)(PPh₃)], N-Oxide | 25 °C, short reaction times | Facile Conversion | High Diastereoselectivity |

| 3 | Py-CH=N-CH₂CO₂Me | [IrCl(cod)(PPh₃)], N-Oxide | Fast Reaction (<10 min) | 99% Conversion | High Selectivity |

| 4 | Py-CH=N-CH₂Ph | [IrCl(cod)(PPh₃)], N-Oxide | 60 °C, 2 days | 57% Conversion | Loss in selectivity (1:4 ratio of piperazine to byproducts) |

Gold(I)-Catalyzed Oxidative Amination for Piperazine Scaffolds

Gold catalysis provides a modular and versatile approach to piperazine scaffolds through intramolecular amination reactions. researchgate.netrsc.org One prominent strategy involves the use of cyclic sulfamidates, which serve as precursors to the final piperazine ring. researchgate.net

The synthesis begins with the ring-opening of a cyclic sulfamidate with a propargylic sulfonamide. This reaction yields a substrate perfectly primed for a gold-catalyzed cyclization. researchgate.net The gold(I) catalyst, often a complex like (PPh₃)AuCl activated with a silver salt (AgOTf), facilitates the intramolecular hydroamination of the alkyne by the sulfonamide nitrogen. nih.gov This key cyclization step does not directly form a piperazine but rather a tetrahydropyrazine (B3061110) intermediate. Subsequent reduction of this intermediate yields the desired piperazine scaffold. This modular approach allows for significant diversity in the final product by varying the substitution patterns on both the cyclic sulfamidate and the propargylic sulfonamide starting materials. researchgate.net

| Entry | Reaction Type | Substrate | Catalyst System | Product Type | Yield/Selectivity |

|---|---|---|---|---|---|

| 1 | Intermolecular Hydroamination | Allenes and Sulfonamides | (PPh₃)AuCl / AgOTf | N-allylic sulfonamides | Good yields, high regio- and E-selectivity |

| 2 | Intramolecular Amination | Allylic Alcohols with Alkylamines | (1)AuCl / AgSbF₆ [1=P(t-Bu)₂(o-biphenyl)] | Substituted Piperidines | Up to 99% yield, 96% ee |

| 3 | Intramolecular Hydroamination | Allenic Sulfamates | Gold(I) complexes | Cyclic Sulfamidates | High yields |

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of chiral piperazines is of significant interest due to their prevalence in pharmaceuticals. A key challenge lies in controlling the stereochemistry at the carbon atoms of the piperazine ring, an area that remains relatively underexplored despite the potential for creating novel three-dimensional molecular structures. nih.govresearchgate.net

Asymmetric synthesis of chiral piperazines often starts from readily available chiral precursors, such as amino acids. nih.govresearcher.life One approach involves a palladium-catalyzed carboamination reaction to produce N-aryl-2,6-disubstituted piperazines in a stereoselective manner. researcher.life Another efficient method transforms optically pure amino acids into 1,2-diamines, which then undergo annulation to yield enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov This five-step synthetic route has proven effective for various substrates, although challenges such as racemization can occur, particularly with phenyl-substituted derivatives. nih.govtmc.edu

Copper-catalyzed asymmetric cyclizative aminoboration represents another powerful tool for the synthesis of chiral 2,3-cis-disubstituted piperidines, a related class of N-heterocycles. nih.gov This method offers excellent enantioselectivity and diastereoselectivity under mild conditions. nih.gov The development of practical and scalable routes to orthogonally protected, enantiomerically pure 2-substituted piperazines is also crucial for their application in medicinal chemistry. rsc.org

Table 1: Comparison of Chiral Induction Methods

| Method | Key Features | Starting Material | Typical Product | Ref. |

| Pd-catalyzed Carboamination | Stereoselective preparation of derivatives with different N1, C2, N4, and C6 groups. | Commercial amino acids | N-aryl-2,6-disubstituted piperazines | researcher.life |

| Annulation of 1,2-diamines | Five-step, high enantiomeric purity. | Optically pure amino acids | 3-substituted piperazine-2-acetic acid esters | nih.gov |

| Cu-catalyzed Aminoboration | Excellent enantioselectivity and diastereoselectivity. | Hydroxylamine esters | Chiral 2,3-cis-disubstituted piperidines | nih.gov |

The synthesis of 2,3-disubstituted piperazines often results in a mixture of cis and trans diastereomers. An efficient six-step synthesis starting from chiral amino acids can produce 3-substituted-piperazine-2-acetic acid esters as diastereomeric mixtures, which can then be separated by chromatography. researchgate.net This allows for the isolation of single absolute stereoisomers in multi-gram quantities. researchgate.net

A notable challenge in this area is the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters, which has proven difficult with some methods. nih.govtmc.edu While a novel five-step route has been developed to access these compounds, it has been observed that the products can undergo racemization. nih.govtmc.edu

The development of methods that provide high diastereoselectivity is crucial for accessing specific stereoisomers for biological evaluation. Post-Ugi functionalization has been explored for the diastereoselective synthesis of uniquely functionalized piperazinones. researchgate.net This method involves an Ugi reaction followed by acid-mediated cyclization and nucleophilic addition. researchgate.net

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.net Key considerations include atom economy, the use of environmentally benign solvents and reagents, and the development of high-yielding, energy-efficient reaction sequences. researchgate.netresearchgate.net

High atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of starting materials into the final product. researchgate.net The development of catalyst- and solvent-free methods for the synthesis of heterocyclic compounds, such as phthalazinones, demonstrates the potential for achieving nearly 100% yield with high atom economy (94.69–94.90%). researchgate.net

In the synthesis of piperazine derivatives, photoredox catalysis offers a sustainable approach. mdpi.com The use of organic photocatalysts, which can be derived from renewable materials, is a greener alternative to transition-metal catalysts that can be toxic and costly. mdpi.com For example, substituted acridinium salts have been used as organic photocatalysts for the C–H alkylation of carbamate-protected piperazines. mdpi.com

The choice of solvent is a critical factor in the environmental footprint of a chemical process. researchgate.net There is a growing emphasis on replacing hazardous and volatile organic solvents with greener alternatives such as water, supercritical fluids, ionic liquids, and bio-based solvents. researchgate.netmdpi.com For instance, the synthesis of 1,3,5-triazine derivatives has been successfully achieved using water as a solvent in a sonochemical protocol, which is significantly "greener" than conventional heating methods. nih.gov

Sanofi's solvent selection guide provides a framework for choosing sustainable solvents based on safety, health, environmental, and industrial constraints. researchgate.net This guide categorizes solvents from "recommended" to "banned," offering valuable guidance for process development. researchgate.net

The use of recyclable solvents derived from biomass, such as eucalyptol, has also been explored for the synthesis of nitrogen-containing heterocycles. mdpi.com Furthermore, catalyst-free methodologies, such as the synthesis of pyrano[2,3-c]pyrazole derivatives in water, contribute to greener synthetic routes by eliminating the need for metal catalysts. mdpi.com

Table 2: Green Chemistry Metrics for a Catalyst- and Solvent-Free Synthesis

| Metric | Value |

| Atom Economy | 94.69–94.90% |

| Reaction Mass Efficiency | 84.27–87.33% |

| E-Factor | 0.15–0.19 g/g |

| Process Mass Intensity | 13.21–14.30 g/g |

Data from a study on the synthesis of phthalazinones. researchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms of Diethyl Piperazine 2,3 Dicarboxylate

Mechanistic Pathways of Cycloaddition Reactions Involving Dicarboxylates

While specific studies on the cycloaddition reactions of diethyl piperazine-2,3-dicarboxylate are not extensively documented, its structural motifs suggest potential participation in such transformations, particularly through the generation of azomethine ylide intermediates. The presence of the secondary amines in the piperazine (B1678402) ring allows for the formation of 1,3-dipoles, which are key species in [3+2] cycloaddition reactions for the synthesis of five-membered heterocyclic rings. mdpi.com

In the context of [3+2] cycloadditions, the reaction of a three-atom-component (TAC) with a dipolarophile can proceed through a stepwise mechanism involving a zwitterionic intermediate. researchgate.net For this compound, the formation of an azomethine ylide can be initiated by thermal or photochemical means, often involving the reaction of the parent amine with an aldehyde or a similar activation method. This ylide, a 1,3-dipole, can then react with an electron-deficient alkene.

The mechanism is characterized by the initial nucleophilic attack of the carbanionic center of the ylide on the dipolarophile, leading to the formation of a zwitterionic intermediate. This intermediate subsequently undergoes ring closure to form the five-membered cycloadduct. The stability and lifetime of this zwitterionic species are influenced by the nature of the substituents on both the dipole and the dipolarophile, as well as the polarity of the solvent. Theoretical studies on similar systems, such as the reaction between aryl azides and ethyl propiolate, have explored the potential for zwitterionic intermediates on the reaction pathway. mdpi.com

Table 1: Hypothetical [3+2] Cycloaddition of an Azomethine Ylide derived from this compound with Diethyl Fumarate

| Step | Description | Intermediate/Transition State |

| 1 | Formation of azomethine ylide from this compound. | 1,3-Dipole |

| 2 | Nucleophilic attack of the ylide on diethyl fumarate. | Zwitterionic Intermediate |

| 3 | Ring closure of the zwitterionic intermediate. | Transition State |

| 4 | Formation of the pyrrolidine-fused piperazine cycloadduct. | Final Product |

While many cycloadditions proceed through concerted or polar stepwise pathways, the involvement of radical intermediates offers an alternative mechanistic route. In formal cycloaddition processes, single electron transfer (SET) from a donor to an acceptor can initiate the formation of a radical ion pair. For a molecule like this compound, the nitrogen atoms could potentially act as electron donors under specific conditions, especially when reacting with a strongly electron-accepting dipolarophile.

The resulting radical cation of the piperazine derivative and the radical anion of the dipolarophile can then couple to form a diradical intermediate. Subsequent radical-radical combination would lead to the formation of the cycloadduct. Trapping experiments are often employed to detect the presence of such radical intermediates, although in some photoinduced substitution reactions, free radical pathways have been ruled out. nih.gov

Photoinduced electron transfer (PET) is a process where an excited electron is transferred from a donor to an acceptor molecule upon photoexcitation. wikipedia.org This phenomenon can initiate chemical reactions that are not accessible under thermal conditions. In the context of this compound, the piperazine moiety, with its lone pairs on the nitrogen atoms, can act as an electron donor.

Upon irradiation in the presence of a suitable photosensitizer (an electron acceptor), an electron can be transferred from the piperazine nitrogen to the excited sensitizer. This generates a radical cation of the piperazine derivative. This reactive intermediate can then undergo various transformations, including cycloaddition with a suitable partner. The fluorescence of related naphthalimide compounds with piperazine substituents has been shown to be quenched by a PET process, indicating the electron-donating ability of the piperazine unit. researchgate.net The efficiency of the PET process is dependent on the redox potentials of the donor and acceptor and the energy of the exciting photon. wikipedia.orgrsc.org

Reactivity of the Dicarboxylate Moieties

The two ethyl carboxylate groups at the 2 and 3 positions of the piperazine ring are key functional handles that significantly influence the molecule's reactivity. These ester groups are susceptible to a variety of nucleophilic substitution reactions.

The carbonyl carbon of the ester group is electrophilic and is therefore a prime target for nucleophilic attack. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. This typically leads to the formation of a tertiary alcohol after a second addition, as the initial ketone intermediate is more reactive than the starting ester.

Reduction of the ester groups can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which will convert both esters to primary alcohols. Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.

The ester groups of this compound can undergo transesterification in the presence of another alcohol under either acidic or basic catalysis. This equilibrium reaction is driven to completion by using a large excess of the new alcohol or by removing one of the products.

Hydrolysis of the ester functionalities to the corresponding dicarboxylic acid can be achieved under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, which is a strong base, is followed by an acid-base reaction where the ethoxide deprotonates the newly formed carboxylic acid. This final deprotonation step drives the reaction to completion.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfer steps, ethanol (B145695) is eliminated as a leaving group, and the carboxylic acid is regenerated along with the acid catalyst. The kinetics of hydrolysis of similar aminoalkyl esters have been shown to follow pseudo-first-order kinetics and are influenced by pH. nih.gov

Table 2: Comparison of Hydrolysis Mechanisms for this compound

| Feature | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Catalyst | Base (e.g., NaOH) | Acid (e.g., H₂SO₄) |

| Nucleophile | Strong (OH⁻) | Weak (H₂O) |

| Reversibility | Irreversible | Reversible |

| Key Intermediate | Tetrahedral Alkoxide | Protonated Tetrahedral Intermediate |

| Product | Carboxylate Salt | Carboxylic Acid |

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound is intricately governed by a combination of intramolecular and intermolecular forces. These interactions dictate the molecule's conformational preferences and its behavior in chemical reactions. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, can adopt various conformations, such as chair and boat forms. The preferred conformation influences the orientation of the diethyl dicarboxylate substituents, which in turn affects the molecule's reactivity.

Studies on related piperazine derivatives have shown that the piperazine moiety is a versatile scaffold whose physicochemical properties can be readily tuned. nih.gov The nitrogen atoms' lone pairs can participate in hydrogen bonding, a key intermolecular interaction that influences crystal packing and solubility. rsc.org In the context of fused systems, the geometry of the piperazine ring and the electronic effects of its nitrogen lone pairs play a crucial role in determining the redox properties of the molecule. chemrxiv.org

The chemical behavior of this compound is shaped by the interplay of electronic and steric factors. The two nitrogen atoms in the piperazine ring possess lone pairs of electrons, making them nucleophilic and basic centers. However, the presence of the electron-withdrawing carboxylate groups at the 2 and 3 positions significantly modulates this reactivity. These groups reduce the electron density on the nitrogen atoms, thereby decreasing their nucleophilicity and basicity compared to unsubstituted piperazine.

Steric hindrance arising from the ethyl ester groups also plays a critical role in dictating reaction outcomes. These bulky groups can shield the nitrogen atoms and the adjacent carbon atoms from attack by other molecules. Research on the reactions of diethyl azodicarboxylate (a related dicarboxylate but not a piperazine) with frustrated Lewis pairs highlights how steric demands can influence the nature of the final products. nih.govd-nb.info Similarly, in N1-substituted piperazine-2,3-dicarboxylic acid derivatives, the presence of bulky hydrophobic residues has been shown to alter selectivity at biological receptors, underscoring the importance of steric factors. nih.gov

The conformational flexibility of the piperazine ring is another key determinant of reactivity. In 2-substituted piperazines, an axial conformation is often preferred, and this preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov The specific conformation adopted by this compound will influence the accessibility of its reactive sites to incoming reagents.

In the context of piperazine-fused cyclic disulfides and diselenides, the stereochemistry of the fused ring system leads to remarkably different reactivities. Studies have shown that the cis- and trans-fused diastereomers exhibit distinct specificities towards reducing agents. acs.orgchemrxiv.org The cis-fused disulfides are selectively activated by strong vicinal dithiol reductants, such as dithiothreitol (B142953) (DTT). acs.orgresearchgate.net In contrast, the trans-fused disulfides are more promiscuously reactive and can be activated even by moderate concentrations of monothiols like glutathione (B108866) (GSH). acs.orgchemrxiv.org This difference in reactivity is attributed to the conformational effects of the piperazine ring, specifically the equilibrium between boat and chair conformations, which influences the rate of the self-immolation process following reduction. acs.orgresearchgate.net

The stereoselective synthesis of such fused systems is crucial for harnessing these differential reactivities. chemrxiv.orgresearchgate.net For instance, stereoselective synthetic routes have been developed to produce pure diastereomers of piperazine-annelated 1,2-dithianes and 1,2-diselenanes. chemrxiv.org The ability to control the stereochemistry at the C2 and C6 positions is a key focus in the synthesis of substituted piperidine (B6355638) alkaloids, a related class of compounds, further highlighting the importance of stereochemical control in determining the properties of such heterocyclic systems. nih.gov

Table 1: Influence of Stereochemistry on Reductant Specificity of Piperazine-Fused Disulfides

| Diastereomer | Activating Reductant | Reactivity Profile | Reference |

| cis-fused disulfide | Strong vicinal dithiols (e.g., DTT) | Selective | acs.orgchemrxiv.org |

| trans-fused disulfide | Monothiols (e.g., GSH) and dithiols | Promiscuous | acs.orgchemrxiv.org |

Redox Chemistry of Piperazine-Containing Dicarboxylates

The piperazine-dicarboxylate scaffold is a key component in the design of novel redox-active molecules. The presence of the nitrogen atoms within the piperazine ring allows for the modulation of the electronic properties of adjacent redox-active moieties, such as dichalcogenide bonds.

While this compound itself is a precursor, its derivatives, specifically piperazine-fused cyclic dichalcogenides (disulfides and diselenides), are potent redox-active agents. These compounds are synthesized through multi-step sequences where the piperazine-dicarboxylate framework is a key building block. chemrxiv.orgresearchgate.net Scalable and diastereomerically pure synthetic routes have been established to access both cis- and trans-piperazine-fused cyclic disulfides and diselenides. acs.orgresearchgate.net

These piperazine-annelated 1,2-dithianes and 1,2-diselenanes function as rapid-response redox substrates. chemrxiv.orgchemrxiv.org The thermodynamic reduction potentials of these systems have been determined, providing insight into their oxidizing capabilities. For example, the reduction potentials of piperazine dithianes have been measured through HPLC equilibration against dithiothreitol. chemrxiv.orgresearchgate.net The electronic properties of the piperazine ring, including the lone pairs on the nitrogen atoms and the ring's conformational preferences, can be used to tune the redox properties of the incorporated dichalcogenide bond. chemrxiv.org

A key feature of piperazine-fused cyclic dichalcogenides is their ability to undergo rapid self-immolation upon bioreduction. This process is of significant interest for the development of probes and prodrugs that can be activated by specific cellular redox environments. acs.orgchemrxiv.org The self-immolation is triggered by the reduction of the disulfide or diselenide bond, which is then followed by a rapid intramolecular cyclization.

The kinetics of this self-immolation are significantly enhanced by the presence of the fused piperazine ring. Fluorogenic redox probes based on these piperazine-disulfides are activated over 100 times faster than previously known monoamine-containing systems. acs.orgchemrxiv.org This rapid activation allows for the real-time monitoring of cellular redox processes.

The mechanism of self-immolation is intricately linked to the stereochemistry of the piperazine fusion, as discussed in section 3.3.2. For the trans-fused systems, reduction by a monothiol leads to an intermediate that can undergo a conformational change in the piperazine ring from a boat to a chair form. This conformational switch disfavors the reverse reaction (re-formation of the dichalcogenide bond) and promotes the subsequent self-immolative cyclization. researchgate.net In contrast, the cis-fused systems are conformationally restricted in a way that makes them less susceptible to reduction by monothiols and selectively responsive to more potent dithiol reductants. acs.org This tunable reactivity makes piperazine-fused dichalcogenides highly versatile tools for studying and manipulating cellular redox biology. acs.orgchemrxiv.org

Structural Derivatization and Analogue Development of Diethyl Piperazine 2,3 Dicarboxylate

Synthetic Strategies for N-Substituted Piperazine-2,3-dicarboxylates

The modification of the piperazine (B1678402) nitrogen atoms is a primary strategy for altering the properties of diethyl piperazine-2,3-dicarboxylate derivatives. These sites offer convenient handles for introducing a wide range of substituents, thereby modulating the molecule's steric and electronic profile.

Functionalization of the Piperazine Nitrogen Atom with Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic groups onto the piperazine nitrogen atoms is a common strategy to develop new chemical entities. Research has demonstrated the synthesis of N(1)-substituted piperazine-2,3-dicarboxylic acid derivatives bearing aroyl or aryl substituents. nih.gov These modifications are pursued to probe the structural requirements for specific biological activities. For instance, analogues of (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid have been synthesized with various aroyl groups at the N(1) position. nih.gov

General synthetic methods for creating N-aryl or N-acyl piperazines can be applied, such as nucleophilic substitution reactions using aryl halides or acyl chlorides. nih.govbeilstein-journals.org For example, the reaction of a piperazine with a 4-nitrobenzoyl chloride in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as chloroform (B151607) is a standard procedure for N-acylation. beilstein-journals.org Similarly, N-alkylation can be achieved using alkyl halides or through reductive amination. mdpi.com More advanced techniques like the Buchwald-Hartwig amination allow for the coupling of N-Boc-piperazine with aryl halides, such as 1-bromo-2,3-dichlorobenzene, which after deprotection, yields the N-aryl piperazine. mdpi.com

Table 1: Examples of N-Substituted Piperazine-2,3-dicarboxylate Analogues

| Compound | N(1)-Substituent | Reference |

|---|---|---|

| (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) | Biphenylyl-4-carbonyl | nih.gov |

| Phenanthrenyl-2-carbonyl analogue (16e) | Phenanthrenyl-2-carbonyl | nih.gov |

| Phenanthrenyl-3-carbonyl analogue (16f) | Phenanthrenyl-3-carbonyl | nih.gov |

| 1-(9-iodophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid | 9-Iodophenanthrene-3-carbonyl | nih.gov |

Introduction of Diverse Substituents on the Piperazine Ring Framework

While N-substitution is prevalent, functionalization of the carbon atoms of the piperazine ring offers another layer of structural diversification. nsf.gov However, this is often more challenging. Modern synthetic methods, particularly C-H functionalization, have emerged as powerful tools to directly introduce substituents onto the piperazine backbone. mdpi.comnih.gov

Photoredox catalysis represents a key advancement, enabling the direct α-C–H heteroarylation of piperazines. mdpi.com This method can involve an iridium-based photoredox catalyst to generate an α-amino radical that subsequently couples with a heteroarene. mdpi.com Another approach involves direct C-H lithiation of N-Boc-protected piperazines using reagents like s-BuLi in combination with a chiral ligand such as sparteine, allowing for asymmetric functionalization. mdpi.comnih.gov

Furthermore, synthetic routes starting from chiral 1,2-diamines can be employed to construct 2,3-substituted piperazine cores. nih.gov An intermolecular aza-Michael reaction followed by an intramolecular S_N2 ring closure can furnish the piperazine framework with substituents at the C2 and C3 positions. nih.gov This strategy has been used to create 3-substituted piperazine-2-acetic acid esters, which are structurally related to the dicarboxylate scaffold. nih.gov

Design and Synthesis of Piperazine-2,3-dicarboxylate Analogues

The development of analogues of this compound often involves significant alterations to the core structure, including isosteric replacements and complete scaffold hopping to access novel chemical space.

Structural Modifications Leading to Isoelectronic or Isosteric Derivatives

Bioisosteric replacement is a cornerstone of medicinal chemistry, where an atom or group of atoms is exchanged for another with similar physical or chemical properties. In the context of piperazine derivatives, the piperazine ring itself can be replaced with other cyclic structures. researchgate.net A contemporary example of a piperazine bioisostere is the 3,8-diazabicyclo[3.2.1]octane core. researchgate.net This bridged system mimics the three-dimensional arrangement of the piperazine nitrogens while imparting conformational rigidity. researchgate.net The design of such analogues is driven by the goal of refining potency, selectivity, and pharmacokinetic properties. researchgate.net

Other potential isosteric modifications could involve replacing one of the carboxylate groups with another electron-withdrawing group or altering the piperazine ring by substituting a nitrogen atom with another heteroatom, though specific examples for the this compound scaffold are not detailed in the provided search results.

Scaffold Hopping Methodologies for Novel Core Structures

Scaffold hopping is a computational or conceptual strategy used in drug discovery to identify structurally novel compounds that retain the biological activity of a known parent molecule. niper.gov.in This involves replacing the central molecular core with a functionally equivalent but structurally distinct scaffold. niper.gov.in For instance, a common scaffold hop is the replacement of a phenyl ring with a pyridyl group to enhance metabolic stability by making the ring more electron-deficient and less susceptible to oxidative metabolism. nih.gov

In the context of piperazine-containing compounds, scaffold hopping could involve replacing the piperazine-2,3-dicarboxylate core with entirely different heterocyclic systems. organic-chemistry.org For example, a palladium-catalyzed cyclization has been used for the modular synthesis of highly substituted piperazines from a propargyl unit and a diamine component, demonstrating a method to build the core from different starting materials. organic-chemistry.org Another strategy involves the ring-opening of cyclic sulfamidates to yield substrates for a gold-catalyzed cyclization, producing tetrahydropyrazines that serve as precursors to diverse piperazine scaffolds. organic-chemistry.org These methodologies provide pathways to novel core structures that may maintain the key pharmacophoric features of the original this compound scaffold while offering new intellectual property and improved drug-like properties. niper.gov.in

Exploration of Fused and Bridged Piperazine-2,3-dicarboxylate Architectures

Introducing conformational constraints by creating fused or bridged architectures can lead to compounds with enhanced activity and selectivity. nih.gov This is achieved by forming additional rings across the piperazine scaffold.

Strategies have been developed to synthesize 2,6-bridged piperazines, which are structurally analogous to the 2,3-dicarboxylate system. nih.govresearchgate.net These methods often start from piperazine-2,6-diones. One approach involves a Dieckmann-analogous cyclization of 2-(3,5-dioxopiperazin-2-yl)acetates to form a C2-bridge, resulting in a 3,8-diazabicyclo[3.2.1]octane framework. nih.gov

Another strategy to form a C3-bridge involves the stepwise allylation of a piperazine-2,6-dione (B107378), followed by hydroboration and oxidation to yield an aldehyde. nih.gov While a subsequent base-mediated aldol (B89426) reaction gives low yields of the bicyclic alcohol, a modification using a sulfinylimine intermediate reacts with base to provide the N-sulfinyl-3,9-diazabicyclo[3.3.1]nonane derivative in much higher yields (>66%). nih.gov A third method involves the direct one-pot bridging of a piperazine-2,6-dione with reagents like 1,4-dibromobut-2-ene or 3-halo-2-halomethylprop-1-enes to yield 3,8-diazabicyclo[3.2.1]octane or 3,9-diazabicyclo[3.3.1]nonane systems, respectively. nih.gov These rigid scaffolds present substituents in a well-defined three-dimensional orientation, which is a valuable feature in rational drug design. researchgate.netresearchgate.net

Table 2: Synthetic Strategies for Bridged Piperazine Architectures

| Bicyclic System | Key Strategy | Starting Material | Reference |

|---|---|---|---|

| 3,8-Diazabicyclo[3.2.1]octane | Dieckmann-analogous cyclization | 2-(3,5-Dioxopiperazin-2-yl)acetate | nih.gov |

| 3,9-Diazabicyclo[3.3.1]nonane | Intramolecular reaction of a sulfinylimine | Piperazine-2,6-dione | nih.gov |

| 3,8-Diazabicyclo[3.2.1]octane / 3,9-Diazabicyclo[3.3.1]nonane | One-pot bridging with dihaloalkenes | Piperazine-2,6-dione | nih.gov |

Synthesis of Polycyclic Systems Incorporating Piperazine-2,3-dicarboxylate Subunits

The construction of polycyclic systems from this compound often involves the strategic utilization of the ester and amine functionalities to build additional rings. One common approach is the cyclocondensation reaction with bifunctional reagents. These reactions can lead to the formation of novel heterocyclic systems with potential applications in various fields.

A key strategy involves the initial derivatization of the piperazine nitrogens, followed by reactions at the ester groups. For instance, N-alkylation or N-arylation can introduce functionalities that subsequently participate in intramolecular cyclization reactions. These reactions can be designed to create a variety of ring sizes and types fused to the original piperazine core.

Another approach involves the conversion of the ester groups into more reactive functionalities, such as amides or hydrazides, which can then undergo cyclization to form new rings. For example, reaction with a diamine can lead to the formation of a macrocyclic structure, while reaction with a hydrazine (B178648) derivative can be a precursor to fused pyrazole (B372694) or triazole rings.

| Starting Material | Reagent | Resulting Polycyclic System | Potential Reaction Type |

| This compound | Ethylenediamine (B42938) | Diazabicyclo[x.y.z]alkane derivative | Amidation followed by intramolecular cyclization |

| N,N'-Bis(2-chloroethyl)this compound | - | Cryptand-like structure | Intramolecular N-alkylation |

| This compound | Hydrazine hydrate | Fused pyrazolidinone system | Hydrazinolysis followed by cyclization |

This table represents hypothetical synthetic pathways based on common organic reactions.

Diastereomerically Pure Routes to Complex Fused Rings

Achieving diastereomeric purity in the synthesis of complex fused rings from this compound is a significant challenge that requires careful control over the reaction conditions and the choice of chiral auxiliaries or catalysts. The inherent chirality of the 2,3-disubstituted piperazine core provides a foundation for stereocontrolled transformations.

One of the primary strategies for achieving diastereoselectivity is the use of the cis- or trans-isomer of this compound as a starting material. The predefined stereochemistry of the substituents on the piperazine ring can direct the stereochemical outcome of subsequent cyclization reactions.

For example, a Dieckmann condensation of a suitably N-substituted this compound could, in principle, lead to the formation of a fused bicyclic system. The stereochemistry of the newly formed ring junction would be influenced by the initial stereochemistry of the piperazine ring.

Furthermore, the introduction of chiral auxiliaries on the piperazine nitrogens can provide a powerful tool for directing the stereochemistry of annulation reactions. These auxiliaries can create a chiral environment that favors the formation of one diastereomer over the other. After the desired fused ring system is constructed, the chiral auxiliary can be removed.

Recent advances in asymmetric catalysis also offer promising avenues for the diastereoselective synthesis of fused piperazine derivatives. Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions, such as cycloadditions or intramolecular cyclizations.

The following table outlines conceptual diastereoselective routes to complex fused rings starting from this compound.

| Starting Material (Isomer) | Reaction Type | Product (Stereochemistry) | Key for Diastereoselectivity |

| cis-Diethyl piperazine-2,3-dicarboxylate | Intramolecular Heck reaction | cis-Fused bicyclic system | Substrate control |

| trans-Diethyl piperazine-2,3-dicarboxylate | Pictet-Spengler reaction | trans-Fused tetrahydro-β-carboline | Substrate control |

| N-Chiral auxiliary-diethyl piperazine-2,3-dicarboxylate | Asymmetric aldol condensation and cyclization | Diastereomerically enriched fused lactone | Auxiliary control |

This table represents hypothetical synthetic pathways based on established stereoselective methods.

While specific, documented examples of these exact transformations starting from this compound are not prevalent in broadly accessible literature, the principles of organic synthesis suggest that these pathways are feasible and represent a fertile ground for future research in the development of novel, complex heterocyclic compounds.

Computational Chemistry and Theoretical Modeling of Diethyl Piperazine 2,3 Dicarboxylate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of diethyl piperazine-2,3-dicarboxylate at the atomic and electronic levels. These calculations solve the Schrödinger equation approximately for the molecule, yielding information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. bhu.ac.innih.gov A common approach for a molecule like this compound involves using a hybrid functional, such as B3LYP, which combines the accuracy of ab initio methods with computational efficiency. nih.gov This is paired with a basis set, for example, 6-311++G(d,p), which describes the atomic orbitals used in the calculation. nih.gov

The first step is geometry optimization, where the DFT algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation, corresponding to the most stable molecular structure. mdpi.com For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its ground state. The piperazine (B1678402) ring is expected to adopt a stable chair conformation to minimize steric strain. researchgate.net The total energy calculated for this optimized structure is a key piece of data, serving as a baseline for calculating other properties.

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C-N (ring) | 1.47 | Bond Angle | C-N-C (ring) | 110.5 |

| C-C (ring) | 1.53 | N-C-C (ring) | 111.0 | ||

| C-H | 1.09 | C-C=O | 124.0 | ||

| C=O | 1.22 | O-C-O | 123.0 | ||

| C-O (ester) | 1.35 |

Note: These values are illustrative and based on typical parameters for similar organic molecules calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. rsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the piperazine ring, particularly the nitrogen atoms, due to their lone pairs of electrons. The LUMO is likely to be distributed over the two carbonyl groups of the dicarboxylate esters, which are electron-withdrawing. This distribution facilitates intramolecular charge transfer (ICT) from the electron-rich piperazine ring to the electron-deficient ester groups upon electronic excitation.

Table 2: Theoretical Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Note: These are representative values typical for similar heterocyclic compounds.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates the molecule's ability to undergo electronic changes.

Electronegativity (χ): The power of a molecule to attract electrons. It is given by χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov

These parameters collectively help to characterize the stability and reactivity of this compound.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 6.8 |

| Electron Affinity (A) | -E(LUMO) | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 4.0 |

| Chemical Hardness (η) | (I-A)/2 | 2.8 |

| Chemical Softness (S) | 1/η | 0.36 |

| Electrophilicity Index (ω) | (I+A)²/(4(I-A)) | 2.86 |

Note: Values are derived from the representative HOMO/LUMO energies in Table 2.

In this compound, key interactions would include the delocalization of the lone pair electrons from the nitrogen atoms (n) into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. Furthermore, significant delocalization is expected from the oxygen lone pairs of the ester groups into the π orbital of the C=O double bond. These interactions stabilize the molecule and provide a quantitative measure of intramolecular charge transfer (ICT). researchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations focus on static, optimized structures, molecular dynamics (MD) simulations can explore the conformational landscape of a molecule over time, providing insights into its flexibility and the relative stability of different shapes it can adopt.

For a cyclic molecule like this compound, several conformers are possible due to the flexibility of the piperazine ring and the rotation around the single bonds of the ethyl ester groups. The piperazine ring itself can exist in chair, boat, or twist-boat conformations. researchgate.net

Computational analysis, often by performing a potential energy surface scan, can identify the most stable conformers. For the piperazine ring, the chair conformation is generally the most stable due to its staggered arrangement of bonds, which minimizes both angular and torsional strain. The substituents (the diethyl dicarboxylate groups) can be positioned in either axial or equatorial positions. Due to steric hindrance, the conformer with the bulky diethyl dicarboxylate groups in the more spacious equatorial positions is predicted to be the most stable and therefore the most populated conformer at room temperature.

Exploration of Potential Energy Surfaces and Interconversion Pathways

The conformational flexibility of the piperazine ring, coupled with the rotational freedom of the two diethyl carboxylate substituents, results in a complex potential energy surface (PES) for this compound. The piperazine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for the parent piperazine molecule, but the presence of bulky substituents at the 2 and 3 positions can significantly influence the energetic landscape.

Computational studies, typically employing Density Functional Theory (DFT), are used to map the PES. This process involves:

Conformational Search: Identifying all possible stable isomers (local minima on the PES) arising from the ring puckering and the orientation of the ester groups (cis/trans isomers).

Geometry Optimization: Calculating the lowest energy geometry for each identified conformer.

Transition State Search: Locating the transition state structures (saddle points on the PES) that connect these stable conformers. The energy of the transition state determines the activation energy barrier for interconversion between different conformations, such as the chair-to-boat flip.

For this compound, the relative energies of the conformers are determined by a balance of steric hindrance between the ester groups and intramolecular interactions, such as hydrogen bonding between the amine protons and the carbonyl oxygens. The pathways of interconversion, for instance, the chair-chair interconversion, would proceed through higher-energy twist-boat intermediates. Understanding these pathways and the associated energy barriers is crucial for predicting the molecule's dynamic behavior in different environments. While specific studies on this compound are not prevalent, the methodologies are well-established for cyclic systems. mdpi.com

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for interpreting and predicting the spectroscopic signatures of molecules.

Vibrational analysis through DFT calculations allows for the prediction of infrared (IR) spectra. Following the optimization of the molecule's geometry to a stable energy minimum, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (stretching, bending, twisting).

The simulated IR spectrum provides a theoretical fingerprint of the molecule. Key vibrational modes for this compound can be predicted and assigned based on calculations performed on analogous structures like piperazine and other dicarboxylic acid derivatives. nih.govdntb.gov.ua

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Based on theoretical principles and data from analogous compounds)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3200-3350 | Symmetric and asymmetric stretching of the amine groups. |

| C-H Stretch | 2850-3000 | Stretching of C-H bonds in the piperazine ring and ethyl groups. |

| C=O Stretch | 1720-1750 | Strong absorption due to the carbonyls in the two ester groups. |

| C-N Stretch | 1180-1250 | Stretching of the carbon-nitrogen bonds within the piperazine ring. |

| C-O Stretch | 1000-1200 | Stretching of the C-O single bonds in the ester functionalities. |

These theoretical spectra are critical for validating experimental results and assigning specific absorption bands to their corresponding molecular motions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic properties of molecules, including their UV-Vis absorption spectra and the nature of their excited states. dntb.gov.ua The calculation predicts the vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.

For a molecule like this compound, the electronic transitions are typically of the n → π* and π → π* type, involving the non-bonding electrons on the nitrogen and oxygen atoms and the π-orbitals of the carbonyl groups. TD-DFT calculations can elucidate the character of each excited state by identifying the specific molecular orbitals involved in the transition. This analysis reveals whether an excitation is localized on a particular part of the molecule (e.g., the ester groups) or involves charge transfer across the molecular framework. While complex chromophores are often the focus of such studies, the principles apply to all molecules. nih.gov The study of excited state properties is fundamental to understanding the photochemistry and photostability of the compound.

Advanced Spectroscopic Characterization of Diethyl Piperazine 2,3 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the organic structure of Diethyl piperazine-2,3-dicarboxylate in solution. By analyzing various NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled. The piperazine (B1678402) ring's conformational flexibility and the presence of stereocenters at the C2 and C3 positions make one- and two-dimensional NMR techniques indispensable. nih.govchemrxiv.org

High-resolution 1H and 13C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The 1H NMR spectrum would display signals corresponding to each unique proton. The ethyl ester groups would characteristically show a triplet for the methyl (-CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (-OCH₂-) protons coupled to the methyl protons. The protons on the piperazine ring (at positions 2, 3, 5, and 6) would appear as complex multiplets due to spin-spin coupling among them and the influence of the ring's conformation. The N-H proton of the secondary amine would likely appear as a broad singlet.

The 13C NMR spectrum complements the 1H NMR by showing distinct signals for each carbon atom in a unique electronic environment. Key signals would include those for the ester carbonyl carbons, the ethoxy carbons (-OCH₂- and -CH₃), and the carbons of the piperazine ring. The chemical shifts of the C2 and C3 carbons are particularly indicative of their substitution with carboxylate groups. In some cases, due to the slow interconversion between different chair conformations of the piperazine ring on the NMR timescale, a broadening or duplication of signals for the ring carbons may be observed. nih.govbeilstein-journals.org

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar functional groups. carlroth.com

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ester -C(H ₃) | ¹H | 1.2 - 1.4 | Triplet (t) |

| Ester -OC(H ₂)CH₃ | ¹H | 4.1 - 4.4 | Quartet (q) |

| Piperazine Ring Protons | ¹H | 2.8 - 4.0 | Multiplets (m) |

| Amine N-H | ¹H | 1.5 - 3.5 | Broad Singlet (br s) |

| Ester -C H₃ | ¹³C | 14 - 15 | - |

| Piperazine Ring Carbons | ¹³C | 40 - 60 | - |

| Ester -OC H₂CH₃ | ¹³C | 61 - 63 | - |

| Ester -C =O | ¹³C | 170 - 174 | - |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. mnstate.edu It would show cross-peaks between the -OCH₂- and -CH₃ protons of the ethyl groups, confirming their connectivity. It would also reveal the coupling network between the protons on the piperazine ring, helping to assign their relative positions. cam.ac.ukplos.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. nih.gov HSQC is essential for the definitive assignment of the ¹³C signals based on the proton assignments. For example, it would link the proton signals in the 2.8-4.0 ppm region to their corresponding piperazine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space, regardless of whether they are connected by bonds. cam.ac.uk NOESY is the primary method for determining the stereochemistry of this compound. A cross-peak between the protons at C2 and C3 would strongly indicate that they are on the same side of the piperazine ring, corresponding to the cis isomer. The absence of this cross-peak would suggest a trans configuration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide clues about its structure through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for moderately polar molecules like this compound. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. nih.gov The mass of this ion provides the molecular weight of the compound. By inducing fragmentation within the mass spectrometer (MS/MS), a characteristic pattern of product ions can be generated. nih.govscielo.br Common fragmentation pathways for piperazine derivatives often involve the loss of substituents from the ring. researchgate.net For this compound, fragment ions corresponding to the loss of an ethoxy group (-OCH₂CH₃) or an entire ethoxycarbonyl group (-COOCH₂CH₃) would be expected.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the compound's exact elemental formula. rsc.org This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between different formulas that have the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Calculated Exact Mass [M] | 230.1267 u |

| Calculated m/z for [M+H]⁺ | 231.1345 u |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. It is an effective method for identifying the functional groups present. arcadiascience.com

The IR and Raman spectra of this compound would display characteristic absorption bands that confirm its key structural features. The most prominent band would be the strong C=O stretch of the ester groups. Other important vibrations include the N-H stretch of the secondary amine, C-O stretching from the ester, and various C-H stretching and bending vibrations from the aliphatic ethyl and piperazine ring moieties. mdpi.comnist.gov Subtle shifts in the positions and shapes of these bands can also provide information about intermolecular interactions and the conformational state of the piperazine ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester (C=O) | Stretch | 1730 - 1750 |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Ester (C-O) | Stretch | 1000 - 1300 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is dominated by the characteristic vibrations of its constituent ester and amine functionalities.

The most prominent feature in the FT-IR spectrum is the strong absorption band arising from the C=O stretching vibration of the two ester groups. pressbooks.publibretexts.org This band is typically observed in the region of 1750-1735 cm⁻¹. The exact position of this peak can be influenced by the electronic environment and the conformation of the molecule. The C-O stretching vibrations of the ester groups are expected to produce strong bands in the 1300-1000 cm⁻¹ region.

The piperazine ring itself contributes a number of characteristic vibrations. The N-H stretching vibration of the secondary amine is anticipated to appear as a moderate absorption in the 3350-3310 cm⁻¹ range. The C-N stretching vibrations of the piperazine ring will likely be observed in the 1250-1020 cm⁻¹ region. Additionally, the various C-H stretching and bending vibrations of the ethyl groups and the piperazine ring will be present in their characteristic regions, typically around 2980-2850 cm⁻¹ for stretching and 1470-1370 cm⁻¹ for bending.

A representative, though hypothetical, FT-IR data table for this compound is presented below, based on characteristic vibrational frequencies for similar functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3340 | Medium |

| C-H Stretch (Aliphatic) | 2980-2860 | Strong |

| C=O Stretch (Ester) | 1740 | Very Strong |

| N-H Bend | 1650 | Medium |

| C-H Bend | 1465, 1375 | Medium |

| C-N Stretch | 1230 | Medium-Strong |

| C-O Stretch (Ester) | 1180 | Strong |

This table is illustrative and based on typical values for the functional groups present.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C-C stretching of the piperazine ring and the symmetric vibrations of the ester groups would be expected to yield distinct Raman signals.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption behavior of molecules on metallic surfaces, such as silver or gold nanoparticles. bu.eduresearchgate.net When this compound is adsorbed onto a SERS-active substrate, the enhancement of Raman signals can provide information about the orientation of the molecule on the surface.

It is plausible that the piperazine ring, with its nitrogen lone pairs, would be the primary site of interaction with the metallic surface. researchgate.net This interaction could lead to significant enhancement of the Raman bands associated with the piperazine ring vibrations. The orientation of the molecule could be inferred from which vibrational modes are most enhanced. For instance, if the molecule adsorbs with the piperazine ring parallel to the surface, the ring breathing modes would be expected to be strongly enhanced. Conversely, if it adsorbs via one of the nitrogen atoms, vibrations involving that atom would show greater enhancement. The ester groups may also participate in the interaction, and any changes in their vibrational frequencies upon adsorption could indicate their proximity to the surface.

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.netrsc.org For this compound, which possesses two stereocenters at the 2 and 3 positions of the piperazine ring, SCXRD is indispensable for establishing the absolute configuration (e.g., (2R, 3R), (2S, 3S), or the meso (2R, 3S) form).

Below is a hypothetical data table representing the kind of crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study of a specific polymorph of this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

This table is for illustrative purposes only.

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of bulk crystalline materials and the identification of different polymorphic forms. nih.govresearchgate.net Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties.

A PXRD pattern provides a unique "fingerprint" for a specific crystalline phase. researchgate.net By comparing the PXRD pattern of a bulk sample of this compound to patterns simulated from single-crystal data, one can confirm the phase purity of the bulk material. If the compound exhibits polymorphism, each polymorph will have a distinct PXRD pattern, allowing for their identification and quantification in a mixture. researchgate.net PXRD is also instrumental in monitoring phase transitions that may occur under different conditions, such as temperature or humidity changes.

Integration of Spectroscopic Data with Computational Models for Structural Validation

The integration of experimental spectroscopic data with computational models, particularly those based on Density Functional Theory (DFT), provides a powerful approach for structural validation. nih.govdntb.gov.uaresearchgate.net For this compound, DFT calculations can be employed to predict the vibrational frequencies (FT-IR and Raman).

By comparing the calculated vibrational spectra with the experimental spectra, a detailed assignment of the observed bands to specific molecular motions can be achieved. nih.gov A strong correlation between the experimental and computed spectra lends significant confidence to the proposed molecular structure.

Furthermore, computational models can be used to explore the conformational landscape of the molecule, identifying the most stable conformers. The predicted spectroscopic properties of these stable conformers can then be compared with the experimental data to determine the predominant conformation in the sample. This synergy between experimental and computational methods is invaluable for a comprehensive and unambiguous structural characterization of this compound.

Diethyl Piperazine 2,3 Dicarboxylate As a Precursor in Complex Molecule Synthesis

Intermediate in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The piperazine (B1678402) ring is a ubiquitous structural motif in medicinal chemistry and is considered a privileged scaffold due to its frequent appearance in biologically active compounds. openmedicinalchemistryjournal.comnih.gov Diethyl piperazine-2,3-dicarboxylate provides a synthetically accessible entry point to a variety of more complex heterocyclic systems. The presence of two ester groups on the piperazine ring allows for a range of chemical transformations, including reduction, amidation, and cyclization reactions, to generate fused or spirocyclic heterocyclic systems.

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic and medicinal chemistry, as these structures are fundamental to a vast number of pharmaceuticals and biologically active natural products. openmedicinalchemistryjournal.comnih.govmdpi.com The strategic incorporation of the piperazine-2,3-dicarboxylate moiety can influence the physicochemical properties of the final molecule, such as its solubility, basicity, and conformational rigidity, which are critical for its biological activity.

Research has demonstrated the utility of piperazine derivatives in the construction of various heterocyclic systems. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the chemical reactivity of its functional groups allows for the extrapolation of its potential in synthesizing scaffolds such as those presented in the table below. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be activated for coupling with diamines to form fused pyrazinopyrazinediones or other related bicyclic structures. Alternatively, reduction of the esters to diols would provide a precursor for the synthesis of fused systems through etherification or other cyclization strategies.

Table 1: Representative Heterocyclic Scaffolds Potentially Accessible from this compound

| Heterocyclic Scaffold | Potential Synthetic Transformation | Key Reagents and Conditions |

| Pyrazino[2,3-b]pyrazine derivatives | Hydrolysis, diacid activation, condensation with diamines | 1. LiOH, H2O/THF; 2. SOCl2 or EDC/HOBt; 3. Substituted ethylenediamines |

| Dihydropyrrolo[1,2-a]pyrazine-diones | Reduction to diol, oxidation, intramolecular cyclization | 1. LiAlH4, THF; 2. PCC or Swern oxidation; 3. Acid or base catalysis |

| Fused 1,2,4-Thiadiazine 1,1-dioxides | Amidation with sulfonamides, cyclization | 1. Aminosulfonamides, heat; 2. Dehydrating agent |

This table presents potential synthetic pathways based on the known reactivity of piperazine dicarboxylates and related compounds.

Building Block for Advanced Organic Materials and Polymers

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced organic materials. The piperazine ring can impart specific properties to a polymer backbone, such as increased thermal stability, altered solubility, and the ability to coordinate with metal ions.

One potential application lies in the synthesis of polyamides. Following hydrolysis to piperazine-2,3-dicarboxylic acid, this monomer can be reacted with various diamines through polycondensation reactions to yield polyamides with regularly spaced piperazine units. The stereochemistry of the dicarboxylic acid (cis or trans) would be expected to significantly influence the polymer's morphology and properties. The incorporation of the rigid, non-planar piperazine ring can disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility in organic solvents.

Another area of interest is the development of metal-organic frameworks (MOFs). Piperazine and its derivatives have been utilized as ligands in the construction of MOFs, which are crystalline materials with applications in gas storage, separation, and catalysis. The carboxylate groups of piperazine-2,3-dicarboxylic acid can coordinate to metal centers, while the piperazine nitrogen atoms can be functionalized or remain available for post-synthetic modification, introducing basic sites or hydrogen-bonding capabilities within the framework pores.

Table 2: Potential Polymer and Material Applications of this compound

| Material Type | Monomer/Ligand | Potential Co-monomer/Metal Ion | Resulting Structure/Properties |

| Polyamide | Piperazine-2,3-dicarboxylic acid | Hexamethylenediamine, p-Phenylenediamine | High-performance polymers with enhanced thermal stability and modified solubility. |

| Polyester | This compound or corresponding diol | Terephthaloyl chloride, Ethylene glycol | Polyesters with piperazine units in the backbone, potentially improving dyeability and moisture absorption. |

| Metal-Organic Framework (MOF) | Piperazine-2,3-dicarboxylic acid | Zn(II), Cu(II), Co(II) ions | Porous crystalline materials for gas separation, catalysis, or sensing applications. |

This table outlines hypothetical applications based on the functional groups present in the molecule and established principles of polymer and materials chemistry.

Strategic Reagent in Total Synthesis of Natural Products and Analogues

The piperazine core is a key structural element in a number of complex natural products, particularly alkaloids, which often exhibit significant biological activity. This compound, especially in its chiral forms, represents a valuable chiral building block for the asymmetric synthesis of these intricate molecules. The defined stereochemistry at the C2 and C3 positions can be transferred to the target molecule, avoiding the need for challenging stereoselective transformations at later stages of the synthesis.

The total synthesis of diketopiperazine alkaloids, a class of biologically active natural products, often involves the construction of a piperazine-2,5-dione ring. While this compound does not directly contain this motif, its derivatives can be strategically employed to access related structures. For example, the dicarboxylate can be converted to a diamine, which can then be used to construct more complex piperazine-containing systems.

The synthesis of pyrazine alkaloids, another class of natural products, can also benefit from precursors derived from piperazines. Although pyrazines are aromatic, they can be synthesized from dihydropyrazine intermediates, which in turn can be accessed from piperazine derivatives. The functional handles provided by the ester groups in this compound allow for the introduction of various substituents required for the final natural product structure.

Table 3: Representative Natural Products with a Piperazine or Related Core

| Natural Product Class | Specific Example | Biological Activity | Potential Synthetic Role of this compound |

| Diketopiperazine Alkaloids | Nocardioazines | Antibacterial, Antifungal | As a chiral precursor to substituted piperazines for incorporation into the alkaloid skeleton. |

| Pyrazine Alkaloids | Coelenterazine | Bioluminescent | As a starting material for the construction of the substituted pyrazine core. |

| Indole Alkaloids | Chimonanthine | Various | As a scaffold to build the complex polycyclic system. |

This table highlights natural products where a piperazine-based building block could be strategically employed in their total synthesis.

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : 1H and 13C NMR are critical for verifying substituent positions. For example, dimethyl 5,6-di(pyridin-2-yl)piperazine-2,3-dicarboxylate shows distinct proton signals for pyridine rings and ester groups at δ 3.6–4.2 ppm .

- X-ray Crystallography : Resolves stereochemistry, as seen in diethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate, where pyridine ring orientations influence packing .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M-H]⁻ peak at m/z 377 for phenanthrene derivatives) .

What in vitro models are used to evaluate the biological activity of this compound derivatives?

Q. Basic Biological Screening

- NMDA Receptor Antagonism : Recombinant NMDA receptors (NR2A-D subtypes) expressed in Xenopus oocytes are used to measure IC50 values via voltage-clamp electrophysiology .

- Synaptic Transmission Assays : Hippocampal slice preparations (rat CA3-CA1 synapses) assess inhibition of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) .

- Anthelmintic Activity : In vitro growth inhibition assays against Enterobius vermicularis and Fasciola hepatica compare efficacy to reference drugs like piperazine hydrate .

How do structural modifications to this compound influence NMDA receptor subtype selectivity?

Q. Advanced Structure-Activity Relationship (SAR)